molecular formula C12H15N3O B13338889 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B13338889
M. Wt: 217.27 g/mol
InChI Key: BQIVMRHJWQKQIQ-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-4-yl group at position 3, and a hydroxyl group at position 5 of the pyrazole ring

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 5 can be oxidized to form a carbonyl group, resulting in the formation of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-one.

    Reduction: The pyridin-4-yl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol has found applications in various fields of scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-ylmethanamine: This compound has a methanamine group at position 4 instead of a hydroxyl group at position 5.

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-4-ylmethanol: This compound has a methanol group at position 4 instead of a hydroxyl group at position 5.

    1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: This compound has an amine group at position 5 instead of a hydroxyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-4-yl-1H-pyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-9(2)8-15-12(16)7-11(14-15)10-3-5-13-6-4-10/h3-7,9,14H,8H2,1-2H3

InChI Key

BQIVMRHJWQKQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2=CC=NC=C2

Origin of Product

United States

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